2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-1,3-benzothiazol-2-ylacetamide
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-1,3-benzothiazol-2-ylacetamide often involves multi-step reactions that incorporate morpholine and benzothiazole moieties. For instance, compounds with morpholine and benzothiazole rings have been synthesized through reactions involving chloroacetamides and sulfur or through the reaction of different organic acids converted into esters, hydrazides, and then into thiol-containing compounds (Horishny et al., 2020) (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds typically features a complex architecture incorporating multiple rings and functional groups, facilitating diverse chemical properties and biological activities. The structure of benzothiazole derivatives, for instance, has been elucidated through crystallography, revealing specific orientations and conformations of the morpholine and benzothiazole rings, which are crucial for their biological activity (Franklin et al., 2011).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, often acting as intermediates for further chemical modifications. For example, benzothiazole derivatives have been used in Suzuki reactions and in the synthesis of disulfides, highlighting their versatility in chemical transformations (Chun-l, 2014) (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
While specific data on the physical properties of this compound might not be readily available, related compounds exhibit characteristics such as solubility in various solvents, melting points, and stability under different conditions. These properties are crucial for determining their applicability in different research and industrial processes.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential biological activities, are essential aspects of these compounds. For instance, benzothiazole and triazine derivatives have been studied for their antimicrobial, antitumor, and enzyme inhibition activities, demonstrating the broad spectrum of chemical properties and potential applications of these compounds (Patel & Baldaniya, 2016) (Yurttaş et al., 2017).
properties
IUPAC Name |
2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2S2/c30-18(25-22-24-16-8-4-5-9-17(16)33-22)14-32-21-27-19(23-15-6-2-1-3-7-15)26-20(28-21)29-10-12-31-13-11-29/h1-9H,10-14H2,(H,24,25,30)(H,23,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQWQKUHIMANLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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